molecular formula C15H13ClO2 B14598467 (2R,4R)-2-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 60313-84-0

(2R,4R)-2-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol

Katalognummer: B14598467
CAS-Nummer: 60313-84-0
Molekulargewicht: 260.71 g/mol
InChI-Schlüssel: ANMJLLKPZCEAMJ-UKRRQHHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4R)-2-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral compound belonging to the class of benzopyrans. This compound is characterized by the presence of a chlorophenyl group and a dihydrobenzopyran moiety. It is of interest in various fields due to its unique chemical structure and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and a suitable dihydrobenzopyran precursor.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with the dihydrobenzopyran precursor in the presence of a base, such as sodium hydroxide, to form the desired product.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the (2R,4R) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient chiral resolution methods to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-2-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various substituents on the chlorophenyl group.

Wissenschaftliche Forschungsanwendungen

(2R,4R)-2-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R,4R)-2-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R,4R)-2-(4-Methylphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol
  • (2R,4R)-2-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol
  • (2R,4R)-2-(4-Bromophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol

Uniqueness

(2R,4R)-2-(4-Chlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs

Eigenschaften

CAS-Nummer

60313-84-0

Molekularformel

C15H13ClO2

Molekulargewicht

260.71 g/mol

IUPAC-Name

(2R,4R)-2-(4-chlorophenyl)-3,4-dihydro-2H-chromen-4-ol

InChI

InChI=1S/C15H13ClO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15,17H,9H2/t13-,15-/m1/s1

InChI-Schlüssel

ANMJLLKPZCEAMJ-UKRRQHHQSA-N

Isomerische SMILES

C1[C@H](C2=CC=CC=C2O[C@H]1C3=CC=C(C=C3)Cl)O

Kanonische SMILES

C1C(C2=CC=CC=C2OC1C3=CC=C(C=C3)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.